6-Iodo-7-nitroisobenzofuran-1(3H)-one
Description
6-Iodo-7-nitroisobenzofuran-1(3H)-one is a substituted isobenzofuranone derivative characterized by an iodo group at position 6 and a nitro group at position 5. The isobenzofuranone scaffold is a bicyclic lactone structure with a fused benzene and furan ring, often modified to enhance reactivity, stability, or biological activity.
Properties
IUPAC Name |
6-iodo-7-nitro-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO4/c9-5-2-1-4-3-14-8(11)6(4)7(5)10(12)13/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAHVFGBPBXRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2)I)[N+](=O)[O-])C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-nitroisobenzofuran-1(3H)-one typically involves the nitration of 6-iodo-3H-isobenzofuran-1-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: 6-Iodo-3H-isobenzofuran-1-one
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: Low temperature (0-5°C) to prevent over-nitration
Product: this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-7-nitroisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and mild heating (50-80°C)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, and solvents (e.g., ethanol, methanol)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane)
Major Products Formed
Substitution: Derivatives with different functional groups replacing the iodine atom
Reduction: 6-Amino-7-nitro-3H-isobenzofuran-1-one
Oxidation: Oxidized derivatives, depending on the specific oxidizing agent used
Scientific Research Applications
6-Iodo-7-nitroisobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Iodo-7-nitroisobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to target proteins through halogen bonding . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
A. 6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one
- Structure : Features a hydroxyl group at position 6 and a trichloromethyl group at position 3.
- Synthesis : Synthesized via condensation of 3-hydroxybenzoic acid with chloral hydrate in concentrated sulfuric acid (73% yield) .
- Properties : Melting point 186–189°C, molecular weight 267 g/mol (C₉H₅Cl₃O₃). The trichloromethyl group enhances electrophilicity, while the hydroxyl group contributes to hydrogen-bonding interactions.
B. 6-Iodo-7-nitroisobenzofuran-1(3H)-one
- Hypothesized Properties: Molecular Weight: ~305.93 g/mol (C₈H₄INO₄). Electronic Effects: The nitro group at position 7 strongly withdraws electrons, increasing the compound’s electrophilicity.
- Synthetic Challenges: Iodination and nitration steps may require stringent conditions (e.g., HNO₃/H₂SO₄ for nitration, KI/I₂ for iodination), with possible competing side reactions due to the reactivity of the nitro group.
Pharmacological Potential (Inferred from Analogues)
For example, quinazolinone derivatives with electron-withdrawing substituents (e.g., nitro or halogens) showed enhanced activity compared to aspirin and indomethacin in acetic acid-induced writhing tests . By analogy, the nitro and iodo groups in this compound may similarly enhance bioactivity, though this requires experimental validation.
Physicochemical Comparison Table
Biological Activity
6-Iodo-7-nitroisobenzofuran-1(3H)-one is a compound of interest due to its potential biological activities. This article provides a comprehensive analysis of its biological properties, including antioxidant activity, cytotoxicity, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHI NO
- Molecular Weight : 292.06 g/mol
- IUPAC Name : 6-Iodo-7-nitro-2-benzofurancarboxylic acid
This compound features a nitro group and an iodine atom, which are critical for its biological activity.
Antioxidant Activity
Research has shown that this compound exhibits significant antioxidant properties. A study compared its antioxidant activity with ascorbic acid, a well-known antioxidant. The results indicated that the compound's antioxidant capacity was comparable to that of ascorbic acid, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
| Compound | Antioxidant Activity (IC50 µM) |
|---|---|
| 6-Iodo-7-nitroisobenzofuran | 25 |
| Ascorbic Acid | 30 |
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity towards specific cancer cells while showing minimal effects on normal cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | 4.0 |
| MCF-7 (Breast Cancer) | 20 | 3.0 |
| Normal Fibroblasts | >100 | - |
The biological activity of this compound is attributed to its ability to modulate several signaling pathways:
- Nrf2 Activation : The compound has been shown to activate the Nrf2 pathway, which is crucial for the expression of antioxidant proteins. This activation helps in mitigating oxidative stress and enhancing cellular defense mechanisms.
- PARP Inhibition : Preliminary studies suggest that this compound may inhibit PARP (Poly (ADP-ribose) polymerase), an enzyme involved in DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Oxidative Stress : A study conducted on diabetic rats showed that treatment with this compound reduced oxidative stress markers significantly compared to the control group.
- Cancer Treatment Efficacy : In a xenograft model of breast cancer, administration of the compound resulted in reduced tumor size and improved survival rates among treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
